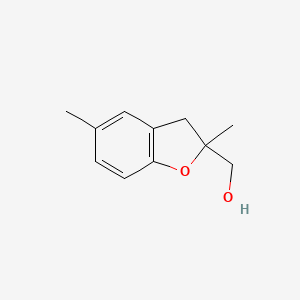![molecular formula C31H48N4O2 B14641392 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 53965-14-3](/img/structure/B14641392.png)
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a long octadecyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions are commonly employed.
Attachment of the octadecyl side chain: This step involves the alkylation of the pteridine core with an octadecyl halide, such as octadecyl bromide, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the octadecyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biological pigment and enzyme cofactor.
Medicine: Investigated for its potential therapeutic properties, including as an antimalarial agent.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to folate metabolism and redox reactions.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
53965-14-3 |
|---|---|
Formule moléculaire |
C31H48N4O2 |
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
7,8,10-trimethyl-3-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-30(36)28-29(33-31(35)37)34(4)27-23-25(3)24(2)22-26(27)32-28/h22-23H,5-21H2,1-4H3 |
Clé InChI |
XUBSUTYFIKCLNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


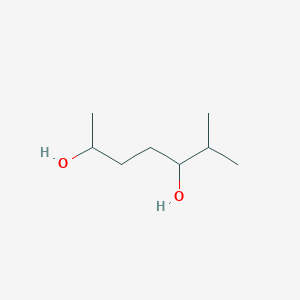
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
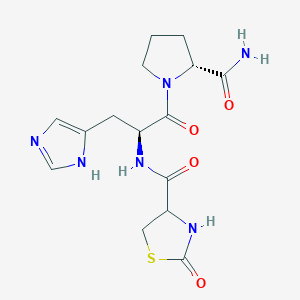
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
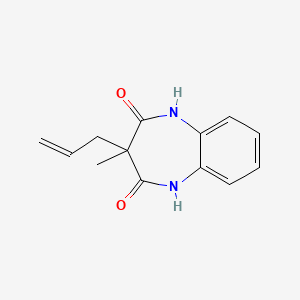
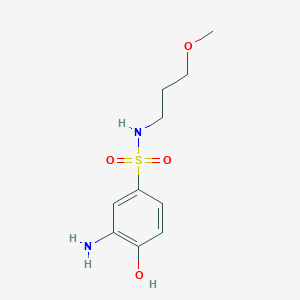
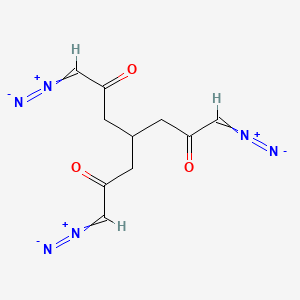
![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)

